molecular formula C23H23FN8O2 B14761274 ROMK inhibitor 25

ROMK inhibitor 25

Cat. No.: B14761274
M. Wt: 462.5 g/mol
InChI Key: XHSSYBXTQWHQSD-AVRDEDQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ROMK Inhibitor 25 (CID 71603917) is a small molecule tool compound for investigating the renal outer medullary potassium channel (ROMK or Kir1.1). The molecular formula is C₂₃H₂₃FN₈O₂ . ROMK is an inward-rectifying potassium channel expressed in the kidney nephron, playing a critical role in potassium recycling and secretion . Inhibiting ROMK presents a novel mechanism for diuresis and natriuresis, making it a promising research target for developing new therapies for hypertension and edematous states such as heart failure . As a ROMK inhibitor, this compound is valuable for studying renal physiology, salt handling, and potassium homeostasis. Research use of ROMK inhibitors has helped establish that this channel is a putative drug target, with pharmacology validated in preclinical models . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H23FN8O2

Molecular Weight

462.5 g/mol

IUPAC Name

3-[(3R,9aS)-8-[2-[5-(tetrazol-1-yl)pyridin-2-yl]acetyl]-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-yl]-6-fluoro-2-methylbenzonitrile

InChI

InChI=1S/C23H23FN8O2/c1-15-19(4-5-21(24)20(15)9-25)22-12-30-6-7-31(11-18(30)13-34-22)23(33)8-16-2-3-17(10-26-16)32-14-27-28-29-32/h2-5,10,14,18,22H,6-8,11-13H2,1H3/t18-,22-/m0/s1

InChI Key

XHSSYBXTQWHQSD-AVRDEDQJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1C#N)F)[C@@H]2CN3CCN(C[C@H]3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5

Canonical SMILES

CC1=C(C=CC(=C1C#N)F)C2CN3CCN(CC3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5

Origin of Product

United States

Preparation Methods

The synthesis of ROMK inhibitor 25 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, followed by purification processes such as crystallization and chromatography .

Chemical Reactions Analysis

ROMK inhibitor 25 undergoes several types of chemical reactions, including:

The major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their efficacy and safety .

Scientific Research Applications

ROMK inhibitor 25 has a wide range of scientific research applications, including:

Mechanism of Action

ROMK inhibitor 25 exerts its effects by selectively binding to the ROMK channel, blocking potassium ion transport. This inhibition disrupts the recycling of potassium ions, leading to decreased sodium reabsorption and increased sodium and water excretion. The molecular targets involved include the ROMK channel itself and associated proteins that regulate its activity .

Comparison with Similar Compounds

Table 1. Key Pharmacological Profiles of Selected ROMK Inhibitors

Compound ROMK IC₅₀ (μM) hERG IC₅₀ (μM) Selectivity (hERG/ROMK)
1 0.01 0.1 10
5 0.01 10 1,000
25 0.1–1 >10 >10
26 0.01 0.2 20
MK-7145 (12) 0.009 22 2,440

In Vivo Efficacy and Pharmacokinetics

In contrast, MK-7145 (compound 12) demonstrated robust diuresis and natriuresis in rats at 0.3 mg/kg, surpassing hydrochlorothiazide (HCTZ) at 25 mg/kg in blood pressure reduction. Additionally, MK-7145 showed favorable pharmacokinetics (PK), including longer half-life (~4 hours in rats) and higher bioavailability, whereas earlier compounds like 5 suffered from high clearance and short half-life.

Table 2. In Vivo Performance of Lead ROMK Inhibitors

Compound Diuretic Efficacy (Rat ED₅₀) SBP Reduction (mmHg) Half-Life (Rat, h)
5 Not tested N/A <1
25 Not tested N/A N/A
MK-7145 0.3 mg/kg 20 (10 mg/kg) 4
HCTZ 25 mg/kg 12 (25 mg/kg) 2

Selectivity Across Potassium Channels

This compound and its analogues were assessed for off-target effects on inward rectifier (Kir) and voltage-gated (hERG) channels:

  • VU591 (research tool): A non-clinical ROMK inhibitor with nanomolar potency (IC₅₀ ~0.24 μM) but poor solubility and in vivo efficacy; failed to induce diuresis in rats at 100 mg/kg.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to assess ROMK inhibitor efficacy and specificity?

  • Answer: Preclinical evaluation typically employs:

  • Spontaneously Hypertensive Rats (SHR): Used to measure blood pressure-lowering effects and diuretic/natriuretic activity (e.g., MK-7145 reduced systolic blood pressure by ~20 mmHg at 10 mg/kg/day) .
  • Yeast Complementation Assays: Engineered yeast strains (e.g., trk1∆ trk2∆) assess ROMK trafficking and function by restoring growth in low-K⁺ media. Mutant ROMK variants linked to Bartter syndrome show defective growth, enabling high-throughput screening .
  • Electrophysiological Studies: Patch-clamp techniques quantify ROMK inhibition (e.g., VU591 blocks the intracellular pore with IC₅₀ ~100 nM) .

Q. How do phosphorylation events regulate ROMK channel activity and inhibitor interactions?

  • Answer: Phosphorylation modulates ROMK via:

  • WNK4 and SGK1 Pathways: WNK4 inhibits ROMK by promoting endocytosis, while SGK1 phosphorylates WNK4 to relieve this inhibition. c-Src tyrosine kinase phosphorylates ROMK at residue Y337, enhancing internalization .
  • Nedd4-2 Interaction: Phosphorylation of Nedd4-2 (an E3 ubiquitin ligase) by kinases like AMPK reduces ROMK ubiquitination and degradation, stabilizing membrane expression .
    • Methodological Insight: Use kinase inhibitors (e.g., IBMX for PDEs) or CRISPR-edited cell lines to dissect phosphorylation effects on ROMK activity .

Q. What molecular pathways link ROMK inhibition to blood pressure regulation?

  • Answer: ROMK inhibitors reduce Na⁺ reabsorption in the thick ascending limb (TAL) by disrupting the "Na⁺-K⁺-2Cl⁻" (NKCC2) recycling process. This induces natriuresis and diuresis without hypokalemia, mimicking Bartter syndrome type II pathophysiology . Key mediators include:

  • UMOD (Uromodulin): ROMK inhibition decreases apical UMOD secretion in TAL cells, independent of NKCC2, altering tubular flow sensing and blood pressure regulation .

Advanced Research Questions

Q. What structural modifications improve ROMK inhibitor selectivity over hERG channels?

  • Answer: Optimizing hERG/ROMK selectivity involves:

  • Functional Group Replacements: Replacing nitro groups in lead compounds (e.g., VU590) with phthalide or cyano groups (e.g., MK-8153) reduces hERG binding while maintaining ROMK potency .
  • Pharmacophore Modeling: Introducing furanone moieties (e.g., compound 22e) enhances ROMK binding specificity, achieving >65-fold selectivity over hERG in preclinical models .
    • Methodological Insight: Combine molecular docking with in vitro hERG patch-clamp assays to prioritize candidates .

Q. How do conflicting data on ROMK's role in mitochondrial KATP (mitoKATP) channels impact therapeutic strategies?

  • Answer: While early studies suggested ROMK contributes to mitoKATP function, later work (e.g., Papanicolaou et al.) demonstrated ROMK is dispensable for cardioprotective mitoKATP activity. This highlights the need for:

  • Target Validation: Use genetic knockout models (e.g., Kcnj1⁻/⁻ mice) to confirm ROMK-specific effects in mitochondrial assays .
  • Off-Target Profiling: Employ panels of ion channels (e.g., Kir7.1, KCa) to rule out non-specific effects of inhibitors like tertiapin-Q .

Q. How do discrepancies in NKCC2 expression data affect ROMK inhibitor mechanism studies?

  • Answer: NKCC2 expression shows opposite trends in total kidney lysate (decreased) versus immunofluorescence (unchanged) under ROMK inhibition. To resolve this:

  • Compartment-Specific Analysis: Use subcellular fractionation or surface biotinylation to distinguish membrane-bound vs. intracellular NKCC2 pools .
  • Functional Rescue Experiments: Co-apply ROMK and NKCC2 inhibitors (e.g., furosemide) to isolate their contributions to Na⁺/K⁺ homeostasis .

Q. What genetic screening approaches identify ROMK variants associated with Bartter syndrome?

  • Answer: A three-step pipeline is used:

In Silico Phenotyping: Mine genomic databases (e.g., UK Biobank) for ROMK (KCNJ1) variants linked to hypokalemia or hypertension .

Yeast Growth Assays: Test candidate variants in trk1∆ trk2∆ yeast to assess ROMK functional rescue .

Electrophysiological Validation: Confirm loss-of-function mutations using oocyte or HEK293 expression systems .

Q. What in vivo pharmacokinetic challenges exist for ROMK inhibitors, and how are they addressed?

  • Answer: Early inhibitors (e.g., MK-7145) had short half-lives (~2–4 hrs in rats) due to hydroxyl-mediated metabolism. Solutions include:

  • Hydroxyl Group Removal: Structural analogs (e.g., MK-8153) extend half-life to >8 hrs while maintaining permeability .
  • Prodrug Strategies: Esterification of carboxyl groups improves oral bioavailability in preclinical models .
    • Methodological Insight: Use LC-MS/MS to monitor plasma/tissue concentrations and correlate with diuretic efficacy .

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